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Compound of Interest

Compound Name: Dimethoxysilane

Cat. No.: B13764172 Get Quote

Disclaimer: Direct and detailed experimental data for the use of dimethoxysilane as a

precursor in Atomic Layer Deposition (ALD) is not readily available in the reviewed literature.

The following application notes and protocols are therefore based on the established principles

of ALD and draw upon data from structurally similar and more commonly used alkoxysilane

precursors, such as diethoxysilane (DEOS) and dimethyldimethoxysilane, as well as

aminosilanes for comparative purposes. These notes are intended to provide a foundational

understanding and a starting point for process development.

Introduction to Alkoxysilanes in ALD
Alkoxysilane precursors are a class of silicon-containing compounds that are valuable for the

deposition of high-quality silicon dioxide (SiO₂) thin films via Atomic Layer Deposition. These

precursors offer an alternative to more traditional chloride-based precursors, often with

advantages in terms of lower deposition temperatures and reduced halogen contamination in

the resulting films. The general structure of an alkoxysilane involves a central silicon atom

bonded to one or more alkoxy (-OR) groups.

Dimethoxysilane (SiH₂(OCH₃)₂) is a member of this family. While not as extensively

documented in ALD literature as other precursors, its chemical structure suggests potential for

SiO₂ deposition. This document will provide an overview of the anticipated use of

dimethoxysilane and detailed protocols based on analogous, well-characterized alkoxysilane

precursors.
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Precursor Properties: Dimethyldimethoxysilane
Due to the limited data on dimethoxysilane, we present the properties of the closely related

compound, dimethyldimethoxysilane (Si(CH₃)₂(OCH₃)₂), to provide an indication of the

expected physical characteristics.

Property Value Reference

Chemical Formula C₄H₁₂O₂Si [1][2]

Molecular Weight 120.22 g/mol [1]

CAS Number 1112-39-6 [1][2]

Appearance Colorless liquid [1]

Boiling Point 81-82 °C [1]

Vapor Pressure 100 mmHg @ 36°C [1]

Flash Point -1 °C [1]

Note: The vapor pressure of the precursor is a critical parameter for ALD as it determines the

efficiency of its delivery into the reaction chamber.

Atomic Layer Deposition of Silicon Dioxide
The ALD of SiO₂ is a cyclical process involving the sequential exposure of a substrate to a

silicon precursor and an oxygen source (co-reactant), separated by inert gas purges. This self-

limiting surface reaction allows for precise, layer-by-layer film growth.

3.1. General ALD Cycle for SiO₂ using an Alkoxysilane Precursor

A typical thermal ALD cycle for depositing SiO₂ using an alkoxysilane precursor and ozone (O₃)

as the co-reactant consists of four steps:

Alkoxysilane Pulse: The alkoxysilane precursor is pulsed into the reactor and chemisorbs

onto the substrate surface.
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Purge 1: Excess precursor and any gaseous byproducts are removed from the chamber by

an inert gas purge.

Ozone Pulse: Ozone is introduced into the chamber and reacts with the adsorbed precursor

layer to form a silicon dioxide monolayer and volatile byproducts.

Purge 2: The gaseous byproducts and any remaining ozone are purged from the chamber.

This cycle is repeated to achieve the desired film thickness.

Experimental Protocols (Based on Analogous
Precursors)
The following protocols are based on ALD processes for SiO₂ using aminosilane and other

alkoxysilane precursors, which are expected to have similar reaction pathways to

dimethoxysilane.

4.1. Protocol for Thermal ALD of SiO₂ using an Alkoxysilane Precursor and Ozone

This protocol is adapted from studies on aminosilane precursors which, like alkoxysilanes,

react readily with ozone.[3]

Substrate Preparation:

Start with a clean silicon wafer or other suitable substrate.

Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic

contaminants.

A final dip in dilute hydrofluoric acid (HF) may be used to remove the native oxide and create

a hydrogen-terminated surface.

Deposition Parameters:
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Parameter Typical Range Notes

Substrate Temperature 100 - 300 °C

An "ALD window" with a stable

growth rate is often found in

this range.[4]

Precursor Temperature Room Temperature to 50 °C
Dependent on the precursor's

vapor pressure.

Ozone Concentration 150 - 400 g/Nm³
Higher concentrations can lead

to higher growth rates.

Precursor Pulse Time 0.5 - 2.0 s
Should be long enough to

saturate the substrate surface.

Purge Time 1 2.0 - 10.0 s
Sufficient to remove all non-

adsorbed precursor.

Ozone Pulse Time 0.5 - 2.0 s

Must be adequate for complete

reaction with the precursor

layer.

Purge Time 2 2.0 - 10.0 s

To clear the chamber of

byproducts and unreacted

ozone.

Carrier Gas N₂ or Ar
High purity inert gas is

essential.

4.2. Protocol for Plasma-Enhanced ALD (PEALD) of SiO₂

PEALD can offer advantages such as lower deposition temperatures and potentially higher

quality films.[5]

Deposition Parameters:
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Parameter Typical Range Notes

Substrate Temperature 50 - 250 °C
PEALD allows for lower

thermal budgets.[6]

Precursor Pulse Time 0.1 - 1.0 s
Plasma processes can be

more efficient.

Purge Time 1 2.0 - 10.0 s

Oxygen Plasma Exposure 1.0 - 5.0 s

Plasma Power 100 - 300 W
Affects the reactivity of the

oxygen species.

Purge Time 2 2.0 - 10.0 s

Expected Film Properties
The properties of ALD-deposited SiO₂ films are highly dependent on the precursor and process

conditions. Based on studies with analogous precursors, the following characteristics can be

expected.

5.1. Quantitative Data for ALD SiO₂ from Various Precursors
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Precursor Co-reactant
Deposition
Temp. (°C)

Growth per
Cycle
(Å/cycle)

Refractive
Index

Reference

Tris(dimethyl

amino)silane

(TDMAS)

O₃ 100 ~0.5 ~1.45 [7]

Tris(dimethyl

amino)silane

(TDMAS)

O₃ 200 ~0.8 ~1.46 [7]

Tris(dimethyl

amino)silane

(TDMAS)

O₃ 300 ~1.0 ~1.46 [7]

Bis(diethylam

ino)silane

(BDEAS)

O₂ Plasma 200 1.23 ~1.46 [8]

AP-LTO®330

(an

alkoxysilane)

O₃ 200 1.85 ~1.46 [8]

Bis(ethyl-

methyl-

amino)silane

(BEMAS)

O₃ 320 ~1.1 N/A [4]

5.2. Film Quality

Purity: ALD-grown SiO₂ films are generally of high purity. Carbon and nitrogen are potential

impurities when using organometallic precursors, but their concentrations are typically low,

especially with optimized purge times and the use of strong oxidants like ozone or oxygen

plasma.[4]

Density: The density of the films is expected to be slightly lower than that of thermally grown

SiO₂, typically in the range of 2.1 - 2.3 g/cm³.[4]
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Conformality: A key advantage of ALD is its ability to produce highly conformal coatings on

complex, high-aspect-ratio structures. Excellent step coverage is expected.

Visualizations
6.1. ALD Workflow Diagram

Single ALD Cycle

Step 1: Precursor Pulse
(e.g., Dimethoxysilane)

Step 2: Inert Gas Purge

Introduce precursor

Step 3: Co-reactant Pulse
(e.g., Ozone)

Remove excess precursor Step 4: Inert Gas PurgeIntroduce co-reactant

Remove byproducts
(Cycle Repeats)

Click to download full resolution via product page

Caption: A typical four-step workflow for an Atomic Layer Deposition cycle.

6.2. Proposed Reaction Pathway
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-O-SiH₂(OCH₃) + CH₃OH (byproduct)
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O₃

Reaction
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Caption: Proposed surface reaction mechanism for SiO₂ ALD using an alkoxysilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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